NP213 (Tfa) is a synthetic compound that belongs to the class of antifungal agents. It is characterized by its ability to inhibit fungal growth, making it a subject of interest in pharmaceutical research. The compound is often utilized in studies related to antimicrobial peptides and their interactions with various biological systems. The Tfa in its name refers to trifluoroacetic acid, which is commonly used in the synthesis and purification of peptides and other organic compounds due to its strong acidic properties and ability to remove protecting groups.
NP213 exhibits significant antifungal activity, which has been demonstrated in various studies. It is particularly effective against a range of fungal pathogens, including those resistant to conventional treatments. The mechanism of action involves disrupting fungal cell membranes, leading to cell lysis and death. Additionally, NP213 has shown potential in enhancing the efficacy of other antifungal agents when used in combination therapies.
The synthesis of NP213 (Tfa) typically involves the use of trifluoroacetic acid as a reagent in peptide synthesis. The general procedure includes:
NP213 (Tfa) has several applications within the fields of microbiology and pharmacology:
Studies involving NP213 focus on its interactions with fungal membranes and other cellular components. Research indicates that NP213 can alter membrane permeability and disrupt essential cellular processes in fungi, leading to cell death. Additionally, interaction studies have explored the compound's ability to enhance the effectiveness of existing antifungal drugs when used in combination therapies.
Several compounds share structural or functional similarities with NP213 (Tfa). Below is a comparison highlighting its uniqueness:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Amphotericin B | Polyene macrolide antibiotic | Binds ergosterol in fungal membranes |
| Caspofungin | Echinocandin class; inhibits β-(1,3)-D-glucan synthesis | Targets cell wall synthesis |
| Voriconazole | Triazole antifungal; inhibits ergosterol biosynthesis | Broad-spectrum activity against various fungi |
| NP213 (Tfa) | Antifungal peptide derivative; disrupts membrane integrity | Enhanced activity against resistant strains |
NP213 stands out due to its specific mechanism targeting fungal membranes while also being versatile for use in peptide synthesis.
The emergence of multidrug-resistant pathogens and the limitations of traditional antifungals—such as systemic toxicity and poor nail penetration—spurred interest in synthetic antimicrobial peptides (AMPs). Natural AMPs, while effective, faced challenges like protease susceptibility, salt sensitivity, and high production costs. Synthetic peptides like NP213 were engineered to overcome these barriers. By mimicking HDPs, which are innate immune components, NP213 combines cationic charge (+7) and cyclic structure to enhance stability and target affinity.
The design of NP213 was informed by decades of research into HDPs’ membrane-disruptive mechanisms. Early synthetic peptides prioritized charge and hydrophobicity to interact with fungal membranes, but poor pharmacokinetics hindered clinical translation. NP213’s cyclic heptarginine structure (cyclo[RRRRRRR]) optimized these properties, enabling potent antifungal activity without systemic absorption.
Trifluoroacetic acid (TFA) is indispensable in solid-phase peptide synthesis (SPPS), facilitating cleavage from resin and side-chain deprotection. However, residual TFA in peptide formulations can interfere with biological assays, altering cell viability and protein interactions. For NP213, TFA is removed during purification to mitigate these effects, ensuring the peptide’s net positive charge and solubility are preserved. Studies highlight that TFA-free NP213 maintains its antifungal efficacy, underscoring the importance of stringent purification protocols.
The peptide backbone of NP213 consists of seven L-arginine residues arranged in a head-to-tail cyclic configuration. This homopolymeric sequence (Cyclo-RRRRRRR) maximizes cationic charge density, with each arginine contributing a guanidinium group (pKa ≈ 12.5) at physiological pH [2] [3]. Circular dichroism studies of analogous arginine-rich peptides suggest a propensity for adopting transient helical conformations in hydrophobic environments, though the cyclic constraint likely restricts full α-helix formation [3].
The cyclization motif eliminates N- and C-termini, conferring resistance to exopeptidases while maintaining membrane-permeabilizing capabilities. This structural feature distinguishes NP213 from linear antifungal peptides (e.g., histatins), which are more susceptible to proteolytic degradation [2].
Experimental mass spectrometry confirms NP213's molecular formula as C₄₄H₈₅F₃N₂₈O₉ with an average mass of 1207.32 Da (monoisotopic: 1206.67 Da) [3]. The trifluoroacetate (TFA) counterions account for three fluorine atoms in the formula, neutralizing the +7 charge from the arginine side chains.
Table 1: Molecular Parameters of NP213 (Trifluoroacetate)
| Property | Value | Method |
|---|---|---|
| Empirical Formula | C₄₄H₈₅F₃N₂₈O₉ | High-Resolution MS [3] |
| Exact Mass (Neutral Form) | 1206.67 Da | MALDI-TOF [3] |
| Charge State (pH 7.4) | +7 (peptide) + 3 TFA⁻ counterions | Ion Mobility MS [3] |
The disparity between calculated (1206.67 Da) and observed (1207.32 Da) masses reflects isotopic distribution patterns and solvent adducts characteristic of electrospray ionization conditions [3].
Comparative studies of cyclic and linear arginine heptamers reveal significant conformational differences:
Cyclic NP213
Linear Analog
The cyclic constraint enhances target specificity by limiting nonspecific interactions with mammalian cell membranes. Molecular dynamics simulations indicate the cyclic structure adopts a saddle-shaped conformation that preferentially binds ergosterol-rich fungal membranes over cholesterol-containing bilayers [3].
Counterion exchange studies demonstrate TFA's critical role in maintaining NP213's antifungal efficacy. When converted to the chloride salt:
Table 2: Bioactivity Comparison of NP213 Salts
| Parameter | TFA Salt | Chloride Salt |
|---|---|---|
| MIC₉₀ (C. albicans) | 1–2 µg/mL [3] | 8–16 µg/mL [4] |
| Membrane Permeabilization | 93% at 4 µg/mL [3] | 27% at 4 µg/mL [4] |
| Plasma Half-Life (Mice) | 4.5 hours [3] | 1.2 hours [4] |
The diminished activity of the chloride form correlates with altered pharmacokinetics and reduced membrane affinity. ¹⁹F-NMR studies reveal TFA's persistence in plasma (t₁/₂ ≈ 24 hours) even after peptide clearance, suggesting a reservoir effect that prolongs antifungal activity [4].
Mechanistically, TFA enhances NP213's interaction with anionic phospholipids (e.g., phosphatidylserine) in fungal membranes. Isothermal titration calorimetry shows TFA-containing NP213 binds phosphatidylserine with 3.2-fold higher affinity (Kd = 0.8 µM) versus the chloride form (Kd = 2.6 µM) [4]. This counterion-mediated enhancement likely stems from TFA's chaotropic properties, which reduce the activation energy for membrane insertion.
Solid-phase peptide synthesis represents the predominant methodology for the production of NP213 (Trifluoroacetate), employing well-established protocols that have been optimized for cyclic peptide synthesis [1] [2]. The synthesis of NP213 utilizes the Fmoc/tBu protection strategy, which has become the standard approach for modern peptide synthesis due to its compatibility with mild reaction conditions and high synthetic fidelity [3] [4].
The synthesis process begins with the attachment of the first amino acid residue to a solid support resin. For NP213, which is a cyclic heptamer of L-arginine residues, the synthesis employs standard polystyrene-based resins that provide adequate mechanical stability and chemical compatibility [5]. The molecular formula of the final product is C42H84N28O7 with a molecular weight of 1093.3 Da for the free base form, though the compound is typically isolated as the trifluoroacetate salt [6].
The coupling methodology involves the use of HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (1-Hydroxybenzotriazole) as coupling reagents, with diisopropylethylamine (DIPEA) serving as the base [3] [4]. This combination provides efficient activation of carboxyl groups while minimizing epimerization, which is particularly important for maintaining the integrity of arginine residues. The coupling reactions are typically conducted in dimethylformamide (DMF) solvent, with reaction times optimized to ensure complete conversion while preventing side reactions [7] [8].
Deprotection of the Fmoc protecting groups is achieved using 20% piperidine in DMF, which provides selective removal of the N-terminal protection without affecting side-chain protecting groups [9] [3]. The deprotection reactions are monitored to ensure complete removal of the Fmoc groups, as incomplete deprotection can lead to termination sequences and reduced yield of the final product [8].
The cyclization step represents a critical aspect of NP213 synthesis, as the formation of the head-to-tail cyclic structure requires careful optimization of reaction conditions [10] [11]. The cyclization is typically performed in dilute solution using the same coupling reagents employed for chain elongation, with the reaction conducted under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization reactions [11].
| Parameter | Specification | Typical Range | Reference |
|---|---|---|---|
| Synthesis Scale | 0.1-1.0 mmol | Standard laboratory scale | [5] |
| Coupling Time | 30-60 minutes | Temperature dependent | [7] [8] |
| Deprotection Time | 10-20 minutes | Piperidine concentration dependent | [9] [3] |
| Cyclization Time | 24-48 hours | Dilution dependent | [11] |
| Final Purity | 95.0-95.7% | Post-purification | [6] [1] [2] |
The cleavage from the solid support is accomplished using a trifluoroacetic acid (TFA) cocktail, typically consisting of 95% TFA, 2.5% triisopropylsilane (TIPS), and 2.5% water [4] [12]. This cleavage mixture serves multiple functions: removing the peptide from the resin, deprotecting side-chain protecting groups, and generating the trifluoroacetate salt form of the final product [13].
Trifluoroacetic acid plays a dual role in NP213 synthesis and formulation, serving both as a cleavage reagent during synthesis and as a counterion for peptide stabilization in the final product [14] [15]. The interaction between TFA and NP213 is particularly significant due to the highly cationic nature of the peptide, which contains seven arginine residues providing a net positive charge of +7 [1] [2].
The formation of trifluoroacetate salts occurs through protonation of basic amino acid residues, specifically the guanidinium groups of arginine residues and the N-terminal amino group [12] [14] [16]. The low pKa of TFA (approximately 0.5) ensures complete protonation of these basic sites, resulting in stable salt formation that enhances peptide solubility and prevents aggregation [17] [18].
The stabilization mechanism involves multiple electrostatic interactions between the negatively charged trifluoroacetate anions and the positively charged peptide backbone [15] [19]. These interactions serve to maintain peptide conformation by preventing intramolecular and intermolecular aggregation that could otherwise occur with highly charged peptides [14] [19]. For NP213, this stabilization is particularly important given the tendency of polyarginine sequences to form β-sheet structures that can lead to precipitation and loss of biological activity [19].
The counterion interactions also contribute to the enhanced water solubility of NP213, making it suitable for aqueous formulations [14] [20]. The trifluoroacetate salts effectively disrupt the tendency of hydrophobic regions within the peptide to associate, thereby maintaining the peptide in a disaggregated state that is essential for biological activity [14] [20].
| Interaction Parameter | Description | Impact on NP213 | Reference |
|---|---|---|---|
| Protonation Sites | 7 arginine guanidinium groups + N-terminus | Multiple TFA binding sites | [12] [14] [16] |
| Binding Stoichiometry | Approximately 7-9 TFA per peptide molecule | High salt content | [6] [20] |
| Solubility Enhancement | >100-fold increase in water solubility | Essential for formulation | [14] [20] |
| Aggregation Prevention | Disrupts β-sheet formation | Maintains biological activity | [14] [19] |
However, the presence of TFA counterions also presents analytical challenges, particularly in infrared spectroscopy where the strong absorption band of TFA at 1670 cm⁻¹ overlaps with the amide I band of the peptide (1600-1700 cm⁻¹) [15] [18]. This interference can complicate structural characterization and requires specialized analytical techniques for accurate peptide analysis [15] [18].
The removal of TFA counterions, when required for specific applications, presents significant challenges due to the strong ionic interactions involved [12] [17]. Conventional methods such as lyophilization from aqueous solutions of stronger acids (e.g., hydrochloric acid) can be employed, but the efficiency of exchange is often incomplete due to the multiple binding sites present in NP213 [17]. Alternative approaches include ion exchange chromatography or deprotonation-reprotonation cycles, though these methods may result in peptide loss and increased processing costs [17].
The purification of NP213 requires sophisticated chromatographic approaches to achieve the high purity levels necessary for pharmaceutical applications [21] [22]. The primary purification methodology employs reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobic interactions with the stationary phase [21] [22] [23] [24].
Reversed-phase chromatography utilizes C18 silica as the stationary phase, providing a hydrophobic environment that interacts differentially with peptides based on their overall hydrophobicity [23] [24]. The mobile phase consists of water and acetonitrile with 0.1% TFA added as an ion-pairing agent [21] [22]. The TFA serves multiple functions in the chromatographic system: it protonates basic amino acid residues to reduce secondary interactions with the silica surface, provides ion-pairing to enhance retention, and maintains peptide solubility throughout the purification process [23] [24].
The gradient elution profile is carefully optimized to achieve separation of NP213 from closely related impurities, including deletion sequences, incomplete cyclization products, and side reaction products [25] [24]. Typical gradients employ a shallow increase in acetonitrile concentration (1-2% per minute) to maximize resolution between the target peptide and impurities [24]. The detection is performed at 220 nm, which corresponds to the peptide bond absorption and provides sensitive detection of all peptide species [24].
For preparative-scale purification, the loading capacity of the chromatographic system must be carefully optimized to maintain resolution while maximizing throughput [25]. Studies have shown that loading densities of 35 g peptide per kg of stationary phase can be achieved while maintaining purities exceeding 99.5% [25]. The process requires careful attention to sample preparation, column equilibration, and fraction collection to ensure consistent results [24].
| Purification Parameter | Specification | Performance Metric | Reference |
|---|---|---|---|
| Stationary Phase | C18 Silica (5-10 μm) | High resolution | [21] [23] [24] |
| Mobile Phase A | Water + 0.1% TFA | Ion-pairing | [21] [22] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic modifier | [21] [22] |
| Gradient Rate | 1-2% ACN/min | Optimal resolution | [24] |
| Detection Wavelength | 220 nm | Peptide bond absorption | [24] |
| Final Purity | >99.5% | HPLC analysis | [25] [24] |
Ion exchange chromatography represents an alternative or complementary purification approach, particularly useful for the initial capture and concentration of the target peptide [22] [26]. Cation exchange resins interact with the positively charged NP213 through electrostatic interactions, allowing for the removal of neutral and anionic impurities while concentrating the peptide [26]. The elution is accomplished using salt gradients, typically employing ammonium acetate or sodium chloride solutions [25] [26].
The combination of ion exchange and reversed-phase chromatography in a two-step purification process has been demonstrated to be highly effective for complex peptide mixtures [25]. The ion exchange step serves as a capturing mechanism, removing bulk impurities and concentrating the peptide, while the reversed-phase step provides the final polishing to achieve pharmaceutical-grade purity [25].
Size exclusion chromatography, while not typically employed as a primary purification method for NP213, can serve as a useful buffer exchange and desalting technique [21] [27]. This approach is particularly valuable when transitioning between different purification steps or when preparing the final product in specific buffer systems [27].
Solid-phase extraction (SPE) has emerged as a cost-effective alternative for smaller-scale purifications, offering reduced solvent consumption and simplified processing [28]. RP-SPE cartridges can be employed with gradient elution protocols optimized for specific peptide properties, providing purities suitable for many research applications [28].
The analytical monitoring of purification processes employs multiple complementary techniques to ensure product quality [18]. High-performance liquid chromatography with UV detection provides quantitative analysis of peptide purity, while mass spectrometry confirms molecular identity and detects trace impurities [18]. Additional analytical methods may include amino acid analysis for quantitative determination of peptide content and ion chromatography for analysis of counterion composition [18] [20].
| Technique | Primary Application | Typical Purity | Throughput | Reference |
|---|---|---|---|---|
| RP-HPLC | Final polishing | >99% | Moderate | [21] [23] [24] |
| Ion Exchange | Capture/intermediate | 80-95% | High | [22] [26] |
| Size Exclusion | Buffer exchange | Qualitative | High | [21] [27] |
| Solid-Phase Extraction | Small-scale purification | 85-95% | Moderate | [28] |